2-Bromo-5-phenylfuran

Catalog No.
S3568985
CAS No.
73512-12-6
M.F
C10H7BrO
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-phenylfuran

CAS Number

73512-12-6

Product Name

2-Bromo-5-phenylfuran

IUPAC Name

2-bromo-5-phenylfuran

Molecular Formula

C10H7BrO

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C10H7BrO/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H

InChI Key

XPWBNJSCJKKCEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(O2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)Br

2-Bromo-5-phenylfuran is an organic compound with the molecular formula C10H7BrOC_{10}H_{7}BrO and a molecular weight of approximately 223.07 g/mol. It features a furan ring that is substituted at the 2-position with a bromine atom and at the 5-position with a phenyl group. This compound belongs to the class of furan derivatives, which are characterized by their five-membered aromatic ring containing oxygen. The unique structure of 2-Bromo-5-phenylfuran contributes to its potential applications in organic synthesis and medicinal chemistry .

, including:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution, allowing for the synthesis of diverse derivatives.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds with other aromatic or aliphatic groups, enhancing its utility in constructing complex organic molecules .
  • Oxidation and Reduction Reactions: The furan ring can be subjected to oxidation or reduction, leading to various oxidized derivatives or reduced forms depending on the reagents used .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide are commonly employed as nucleophiles.
  • Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically utilized in these reactions.
  • Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the furan ring.

The synthesis of 2-Bromo-5-phenylfuran can be achieved through several methods:

  • Bromination of 5-phenylfuran: This is a common synthetic route where bromine or N-bromosuccinimide is used to selectively brominate at the 2-position of the furan ring. This reaction often requires specific conditions or catalysts to achieve high selectivity .
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for large-scale bromination processes, ensuring consistent product quality and yield through precise control of reaction parameters such as temperature and pressure.

2-Bromo-5-phenylfuran has several applications in organic chemistry:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of more complex organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be explored for use in polymer science due to their unique electronic properties stemming from the furan ring structure.
  • Biological Research: The compound's potential biological activities make it a subject of interest for drug discovery and development efforts .

Interaction studies involving 2-Bromo-5-phenylfuran primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. Furthermore, research into its interactions with biological systems may reveal insights into its pharmacological potential, although specific studies on this compound are still emerging .

Several compounds share structural similarities with 2-Bromo-5-phenylfuran. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-PhenylfuranFuran ring with a phenyl groupLacks bromine substitution; serves as a precursor
2-Chloro-5-phenylfuranFuran ring substituted with chlorine insteadChlorine is less reactive than bromine
2-Bromo-3-methylfuranMethyl group at position 3Alters electronic properties compared to phenyl
5-Nitro-2-furaldehydeNitro group at position 5Potentially different biological activities

The uniqueness of 2-Bromo-5-phenylfuran lies in its specific substitution pattern that combines both a halogen (bromine) and an aromatic system (phenyl), which enhances its reactivity and potential applications in organic synthesis compared to its analogs .

XLogP3

3.7

Dates

Last modified: 02-18-2024

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